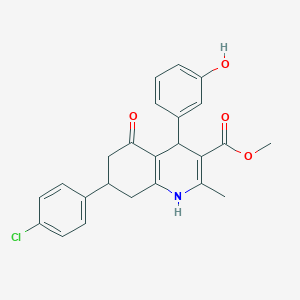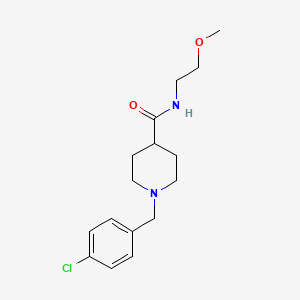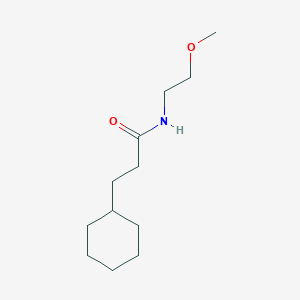![molecular formula C11H11BrN2O2S B4882374 1-[(4-bromo-2-methylphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B4882374.png)
1-[(4-bromo-2-methylphenyl)sulfonyl]-3-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-bromo-2-methylphenyl)sulfonyl]-3-methyl-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential in various fields. This compound is also referred to as BAY 11-7082 and is a potent inhibitor of the transcription factor NF-κB.
Mechanism of Action
1-[(4-bromo-2-methylphenyl)sulfonyl]-3-methyl-1H-pyrazole is a potent inhibitor of the transcription factor NF-κB. NF-κB is a key regulator of immune and inflammatory responses and is involved in the development and progression of various diseases. By inhibiting NF-κB, 1-[(4-bromo-2-methylphenyl)sulfonyl]-3-methyl-1H-pyrazole can reduce inflammation, inhibit tumor growth, and prevent viral replication.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[(4-bromo-2-methylphenyl)sulfonyl]-3-methyl-1H-pyrazole are mainly attributed to its inhibition of NF-κB. This compound has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to inhibit the growth and proliferation of cancer cells and prevent viral replication.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[(4-bromo-2-methylphenyl)sulfonyl]-3-methyl-1H-pyrazole in lab experiments is its potent inhibitory effect on NF-κB. This makes it a useful tool for investigating the role of NF-κB in various diseases. However, one limitation of using this compound is its potential toxicity. It has been shown to induce apoptosis in cancer cells, but it can also induce cell death in normal cells.
Future Directions
There are numerous future directions for research on 1-[(4-bromo-2-methylphenyl)sulfonyl]-3-methyl-1H-pyrazole. One potential area of research is investigating its potential as a therapeutic agent for various diseases such as cancer, inflammation, and viral infections. Another area of research is exploring its mechanism of action and identifying potential targets for drug development. Additionally, further research is needed to determine the toxicity and safety of this compound in animal and human studies.
Synthesis Methods
The synthesis method of 1-[(4-bromo-2-methylphenyl)sulfonyl]-3-methyl-1H-pyrazole involves the reaction of 4-bromo-2-methylbenzenesulfonyl chloride with 3-methyl-1H-pyrazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is obtained as a white solid and can be purified by recrystallization.
Scientific Research Applications
1-[(4-bromo-2-methylphenyl)sulfonyl]-3-methyl-1H-pyrazole has been extensively studied for its potential in various scientific fields. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. This compound has been used in numerous studies investigating the role of NF-κB in various diseases such as cancer, inflammation, and viral infections.
properties
IUPAC Name |
1-(4-bromo-2-methylphenyl)sulfonyl-3-methylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2S/c1-8-7-10(12)3-4-11(8)17(15,16)14-6-5-9(2)13-14/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLQIEKYJGMLDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)S(=O)(=O)C2=C(C=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-2-methylphenyl)sulfonyl-3-methylpyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{2-[2-(4-bromophenoxy)ethoxy]-5-nitrobenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4882291.png)

![N~1~-(4-chlorobenzyl)-N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4882311.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-bromo-6-methoxyphenyl benzoate](/img/structure/B4882312.png)
![N-[4-(acetylamino)phenyl]-2-(3,4-dimethyl-6-oxo-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)propanamide](/img/structure/B4882313.png)


![N-cyclohexyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4882333.png)
![2-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B4882346.png)


![5-{3-bromo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4882363.png)
![N-(3-chloro-4-fluorophenyl)-3-{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B4882368.png)
![2-{[2-(2-methoxyphenoxy)ethyl]amino}ethanol](/img/structure/B4882378.png)